5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
The compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure that combines a benzylidene group with a thiazolidinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The starting material, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is reacted with an appropriate amine to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate undergoes cyclization with thiourea under acidic or basic conditions to form the thiazolidinone ring.
Final Product Formation: The final step involves the condensation of the thiazolidinone ring with a phenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in microbial growth, leading to its antimicrobial properties.
Signal Pathways: It can modulate signal pathways involved in inflammation and cancer, contributing to its anti-inflammatory and anticancer effects.
Receptor Binding: It can bind to specific receptors on cell surfaces, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-thiazolidinone derivatives: Known for their antimicrobial and anticancer properties.
Benzylidene derivatives: Studied for their anti-inflammatory and antioxidant activities.
Phenylimino derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-7-14-10-13(11-16(25-2)18(14)23)12-17-19(24)22-20(26-17)21-15-8-5-4-6-9-15/h3-6,8-12,23H,1,7H2,2H3,(H,21,22,24)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSUKRPQMRZMNQ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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